Acetic acid;2-methylpent-3-yn-2-ol
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Overview
Description
Acetic acid;2-methylpent-3-yn-2-ol is an organic compound with the molecular formula C7H12O2 It is a derivative of acetic acid and contains a triple bond in its structure, making it an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylpent-3-yn-2-ol typically involves the acetylation of 2-methylpent-3-yn-2-ol. The process begins with the preparation of 2-methylpent-3-yn-2-ol, which can be achieved through the reaction of 2-methylbut-3-yn-2-ol with appropriate reagents . The acetylation step involves the reaction of 2-methylpent-3-yn-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Acetic acid;2-methylpent-3-yn-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of acetic acid;2-methylpent-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A similar compound with a shorter carbon chain and similar reactivity.
3-Methylpent-1-yn-3-ol: Another alkyne with a different substitution pattern on the carbon chain.
1-Ethynylcyclohexanol: A cyclic alkyne with similar functional groups.
Uniqueness
Acetic acid;2-methylpent-3-yn-2-ol is unique due to its combination of an acetic acid derivative with an alkyne structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
61570-74-9 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
acetic acid;2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-4-5-6(2,3)7;1-2(3)4/h7H,1-3H3;1H3,(H,3,4) |
InChI Key |
BXLVSPRIBGVGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)(C)O.CC(=O)O |
Origin of Product |
United States |
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